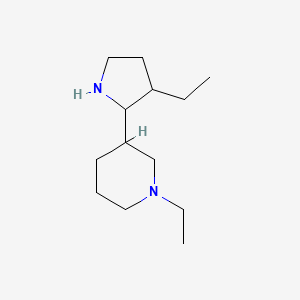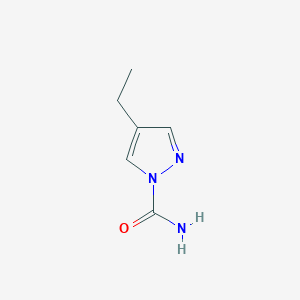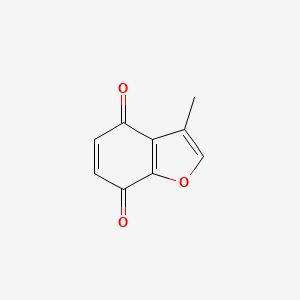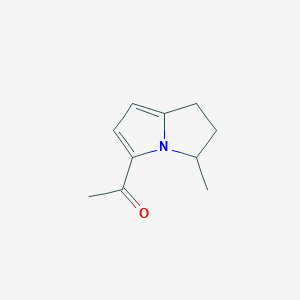
1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone is an organic compound belonging to the class of pyrrolizines Pyrrolizines are characterized by a fused ring system consisting of a pyrrole ring and a pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the acylation of a pyrrole derivative, followed by cyclization to form the pyrrolizine ring system. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed molecular interactions and effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)ethanone can be compared with other pyrrolizine derivatives, such as:
1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone: This compound shares a similar structure but differs in the position of the methyl group, which can influence its chemical properties and biological activities.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Although structurally different, this compound also exhibits interesting biological activities and is used in various research applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-5-6-10(8(2)12)11(7)9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XITPUNVABABGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=C(N12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
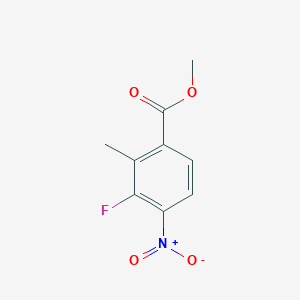

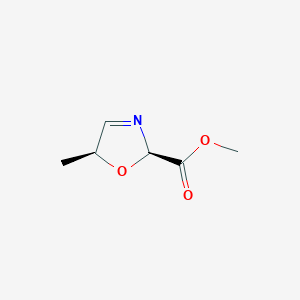
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
